Methyl (triphenylphosphoranylidene)acetate
Overview
Description
Synthesis Analysis
Methyl (triphenylphosphoranylidene)acetate can be synthesized through reactions involving triphenylphosphine and active carbonyl compounds like benzaldehyde or phthalic anhydride. Acidic protons facilitate the interconversion of cis and trans isomers and enhance its reactivity with carbonyl compounds (Kayser & Hooper, 1990).
Molecular Structure Analysis
The molecular structure of methyl (triphenylphosphoranylidene)acetate features a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom. This structure facilitates electronic delocalization toward keto groups, indicating effective intramolecular interactions and preferred conformations (Castañeda et al., 2001).
Chemical Reactions and Properties
This compound is versatile in organic synthesis, participating in unexpected alkylation reactions with amines, acids, and phenols to produce methylated derivatives, esters, and anisoles. It also undergoes Negishi cross-coupling reactions catalyzed by rhodium complexes, highlighting its reactivity and utility in forming carbon-carbon bonds (Desmaële, 1996).
Physical Properties Analysis
The crystal structures of alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates reveal a common conformation pattern among derivatives, with a tetrahedral phosphorus atom and an sp2 ylidic carbon atom. These structures showcase the compound's stability and preferred geometric arrangement, facilitating its reactivity in various chemical processes (Castañeda et al., 2001).
Chemical Properties Analysis
Methyl (triphenylphosphoranylidene)acetate demonstrates unique chemical properties, such as participating in multifunctional reactions leading to the synthesis of multisubstituted oxazoles via a one-pot process. This highlights its versatility and utility in synthesizing complex organic molecules (Ren et al., 2017).
Scientific Research Applications
It is utilized for studying the interaction of homophthalic anhydride and other acetates, leading to minor products like 1,3-dioxo-1,2,3,4-tetrahydronaphthalene (Shablykin, Merzhyievsky, & Shablykina, 2017).
It plays a role in the synthesis of functionalized 3-bromocoumarins, useful for generating large combinatorial chemical libraries based on the coumarin scaffold (Audisio et al., 2010).
The compound is used in synthesizing dimethyl 4-methyl-6-perfluoroalkylisophthalates and dimethyl 5-perfluoroalkylbiphenyl-2,4-dicarboxylates (Weiyu et al., 1993).
It is involved in the one-pot synthesis of methyl ortho-hydroxycinnamate derivatives (Anwar et al., 2005).
Methyl (triphenylphosphoranylidene)acetate is used in preparing ethyl 2,3-pentadienoate, a compound used in research (Lang & Hansen, 2003).
It serves as a reagent for synthesizing phosphonium ylides and iodonium salts, which can be converted to alkenes via the Wittig reaction (Zhdankin et al., 2003).
This compound can functionalize carboxylate multi-walled carbon nanotubes, which could be used in future applications due to their P=C and C=O active sites (Nassaghi, Azizian, & Sedaghat, 2014).
It is used in Michael type reactions to convert furan-2-ylidene acetates into pyrrol-2-ylidene-acetates (Sacmacl, Bolukbasl, & Şahin, 2012).
The compound is employed in the synthesis of functionalized maleimides (Yavari, Asghari, & Esmaili, 1999).
It is also used in the transylidation reaction of 2-chlorocyclohepta[b]pyrrole derivatives with phosphorus ylide (Nishiwaki, Abe, Ishida, & Miura, 1978).
Additionally, it acts as an efficient ligand for a Rh catalyst, achieving cross-coupling between arylzinc compounds and alkyl electrophiles (Ejiri et al., 2010).
Methyl (triphenylphosphoranylidene)acetate is used in the Wittig reaction to produce ethyl 5(4H)-oxazolylideneacetates and triphenylphosphane oxide (Erba, Gelmi, & Pocar, 1988).
It can react with amines, acids, and phenols to produce N-methylated derivatives, methyl esters, anisole, and N-methylphthalimide (Desmaële, 1996).
The compound is also used in solvent-free Wittig olefination, offering short reaction times and high yields (Thiemann, Watanabe, Tanaka, & Mataka, 2004).
It reacts with ozonides derived from cycloalkenes to form trans, trans-,,-unsaturated dioates or diones (Hon, Chu, Hong, & Lu, 1992).
Methyl (triphenylphosphoranylidene)acetate reacts with acyl chlorides to give methyl 2-acyltriphenylphosphoranylideneacetates, which decompose to yield triphenylphosphine oxide and methyl acety (Bestmann & Geismann, 1977).
It has a crystal structure similar to that of benzyl 2-(2-benzoylcyclopropyl)acetate (Avery, Taylor, & Tiekink, 1998).
Methyl (triphenylphosphoranylidene)acetate has a mixture of cis and trans isomers and can react with active carbonyl compounds like benzaldehyde or phthalic anhydride (Kayser & Hooper, 1990).
The synthesis of multisubstituted oxazoles using the Ugi/Wittig process without Mumm rearrangement has been developed using isocyano(triphenylphosphoranylidene)acetates (Ren, Guan, Kong, & Ding, 2017).
properties
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062549 | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (triphenylphosphoranylidene)acetate | |
CAS RN |
2605-67-6 | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbomethoxymethylene triphenylphosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605676 | |
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Record name | 2605-67-6 | |
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Record name | 2605-67-6 | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
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Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.200 | |
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Record name | Carbomethoxymethylene triphenylphosphorane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Citations
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